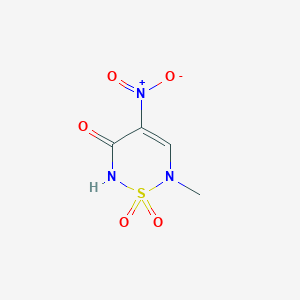
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the nitration of a thiadiazine precursor followed by methylation. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the methyl group at the 6-position.
6-Methyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione: Lacks the nitro group at the 4-position.
Uniqueness
6-Methyl-4-nitro-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may impart distinct properties compared to similar compounds.
Propiedades
Número CAS |
648418-32-0 |
|---|---|
Fórmula molecular |
C4H5N3O5S |
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
6-methyl-4-nitro-1,1-dioxo-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C4H5N3O5S/c1-6-2-3(7(9)10)4(8)5-13(6,11)12/h2H,1H3,(H,5,8) |
Clave InChI |
ZGQMYSBLCBNRES-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)NS1(=O)=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
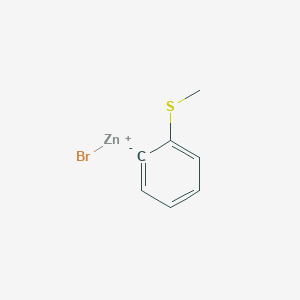
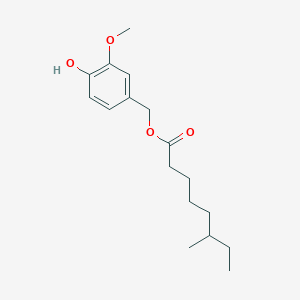
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
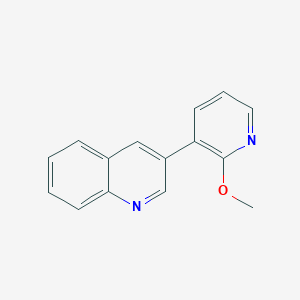
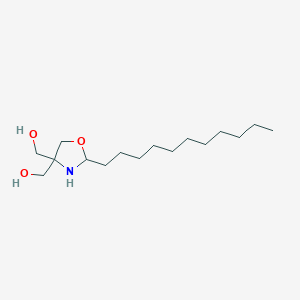
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)

